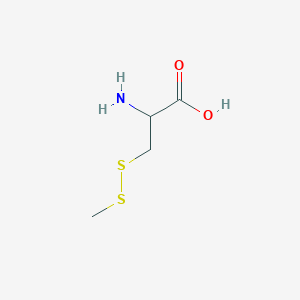
S-Methyl Thiocysteine Group
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl Thiocysteine Group is a compound belonging to the class of organic compounds known as L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. The chemical formula for this compound is C4H9NO2S2, and it has a molecular weight of 167.25 g/mol . This compound is characterized by the presence of a methyl group attached to the sulfur atom of cysteine, forming a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Thiocysteine Group typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Cysteine+CH3I→S-Methyl Thiocysteine Group+NaI
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of protective groups to prevent unwanted side reactions and purification techniques like crystallization or chromatography are also common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage back to the thiol form.
Substitution: The methyl group attached to the sulfur can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl thioethers.
Scientific Research Applications
S-Methyl Thiocysteine Group has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of sulfur-containing amino acids in biological systems.
Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Methyl Thiocysteine Group involves its interaction with various molecular targets and pathways. The thioether linkage allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. It can also interact with enzymes and proteins that contain reactive thiol groups, potentially affecting their activity and function.
Comparison with Similar Compounds
S-Methylcysteine: Similar in structure but lacks the additional sulfur atom.
L-Cysteine: The parent compound without the methylation.
Methionine: Another sulfur-containing amino acid with a similar thioether linkage.
Uniqueness: S-Methyl Thiocysteine Group is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H9NO2S2 |
|---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI Key |
PYFNLWPQPNXHCS-UHFFFAOYSA-N |
Canonical SMILES |
CSSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



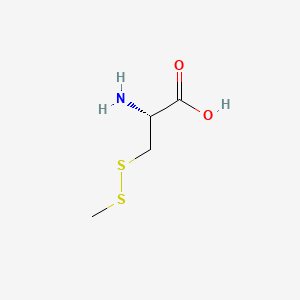
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
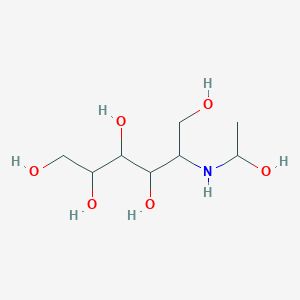
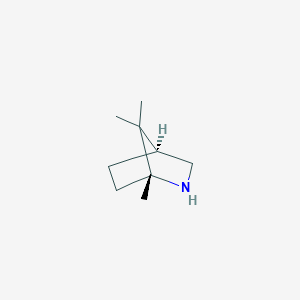
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)

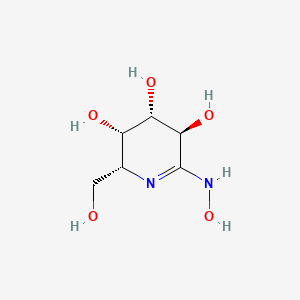

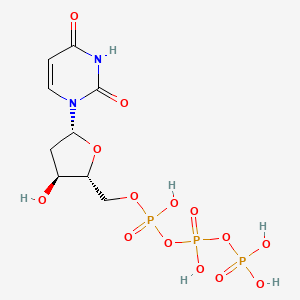
![(2S,5S)-2-amino-5-[1-[(2R,3R,4R,5S)-5-[[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid](/img/structure/B10778170.png)
